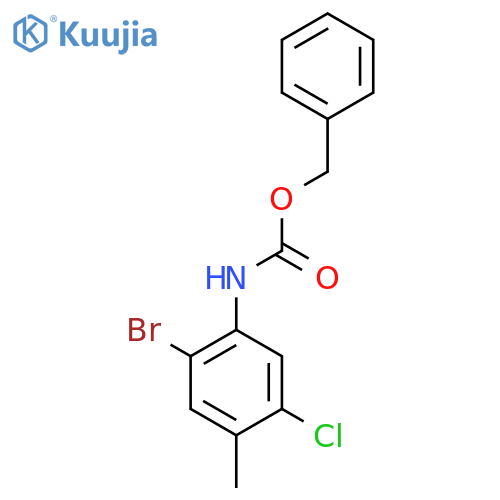Cas no 1874579-08-4 (benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate)

1874579-08-4 structure
商品名:benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate
benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-6300146
- benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate
- 1874579-08-4
-
- インチ: 1S/C15H13BrClNO2/c1-10-7-12(16)14(8-13(10)17)18-15(19)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19)
- InChIKey: OCWIZDFKQYHOPS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)C(=CC=1NC(=O)OCC1C=CC=CC=1)Cl
計算された属性
- せいみつぶんしりょう: 352.98182g/mol
- どういたいしつりょう: 352.98182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6300146-1.0g |
benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate |
1874579-08-4 | 1g |
$0.0 | 2023-06-07 |
benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
1874579-08-4 (benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate) 関連製品
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 61389-26-2(Lignoceric Acid-d4)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
